molecular formula C15H18N4 B12227454 N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine

N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine

Cat. No.: B12227454
M. Wt: 254.33 g/mol
InChI Key: AOCLAFSSZMMSCJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 5-methylpyridin-3-amine with cyclopentylamine and a pyrimidine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-one, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Uniqueness

N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

N-cyclopentyl-5-(5-methylpyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H18N4/c1-11-6-12(8-16-7-11)13-9-17-15(18-10-13)19-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,17,18,19)

InChI Key

AOCLAFSSZMMSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(N=C2)NC3CCCC3

Origin of Product

United States

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